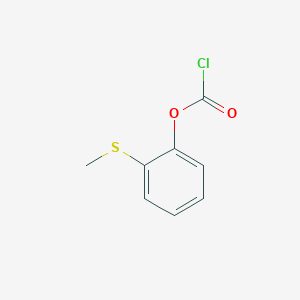

2-(Methylthio)phenyl Chloroformate

CAS No.:

Cat. No.: VC18362611

Molecular Formula: C8H7ClO2S

Molecular Weight: 202.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClO2S |

|---|---|

| Molecular Weight | 202.66 g/mol |

| IUPAC Name | (2-methylsulfanylphenyl) carbonochloridate |

| Standard InChI | InChI=1S/C8H7ClO2S/c1-12-7-5-3-2-4-6(7)11-8(9)10/h2-5H,1H3 |

| Standard InChI Key | PUYHEFHKBCIMGG-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1OC(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the ortho position with a methylthio group (–SMe) and a chloroformate group (–OCOCl). The chloroformate moiety confers electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks, while the methylthio group introduces steric and electronic effects that modulate reactivity.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₂S |

| Molecular Weight | 202.66 g/mol |

| IUPAC Name | (2-methylsulfanylphenyl) carbonochloridate |

| Canonical SMILES | CSC1=CC=CC=C1OC(=O)Cl |

| InChIKey | PUYHEFHKBCIMGG-UHFFFAOYSA-N |

The methylthio group’s electron-donating nature slightly deactivates the aromatic ring, influencing the compound’s solubility and stability.

Synthesis and Production

Synthetic Pathways

2-(Methylthio)phenyl chloroformate is synthesized via the reaction of 2-(methylthio)phenol with phosgene (COCl₂) or its safer equivalents, such as triphosgene. The general procedure involves:

-

Reaction Setup:

-

2-(Methylthio)phenol is dissolved in an inert solvent (e.g., dichloromethane).

-

Phosgene is introduced under controlled conditions (0–5°C) to minimize side reactions.

-

-

Mechanism:

-

The phenolic oxygen attacks phosgene’s carbonyl carbon, displacing chloride and forming the chloroformate ester.

-

-

Workup:

-

Excess phosgene is quenched with a base (e.g., aqueous NaHCO₃).

-

The product is isolated via extraction and purified through distillation or chromatography.

-

Yield and Purity:

Industrial batches typically achieve yields of 70–85%, with purity ≥95% confirmed by GC-MS or NMR.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The chloroformate group undergoes nucleophilic acyl substitution, reacting with alcohols, amines, and thiols to form esters, amides, or thioesters, respectively. For example:

The methylthio group’s steric bulk slightly hinders nucleophilic access, necessitating mild heating or catalytic bases (e.g., pyridine) for efficient reactions .

Solvolysis Behavior

Studies on analogous chlorothioformates (e.g., phenyl chlorothioformate) reveal dual solvolysis pathways:

-

Addition-Elimination (A-E): Dominant in nucleophilic solvents (e.g., water, alcohols).

-

Ionization Mechanism: Prevails in ionizing, low-nucleophilicity solvents (e.g., hexafluoroisopropanol) .

For 2-(methylthio)phenyl chloroformate, the A-E pathway is favored in polar protic solvents, with rate constants influenced by solvent parameters (Y = ionizing power, N = nucleophilicity) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing:

-

Antibiotics: As a carboxylating agent for β-lactam precursors.

-

Agrochemicals: In the production of herbicides via esterification of phenolic intermediates.

Polymer Chemistry

It serves as a crosslinking agent in polycarbonate and polyurethane synthesis, enhancing thermal stability through sulfur incorporation.

Comparative Analysis with Related Chloroformates

| Property | 2-(Methylthio)phenyl Chloroformate | Phenyl Chloroformate | Methyl Chloroformate |

|---|---|---|---|

| Molecular Weight | 202.66 g/mol | 156.57 g/mol | 108.52 g/mol |

| Reactivity | Moderate (steric hindrance) | High | Very High |

| Thermal Stability | Stable up to 150°C | Stable up to 120°C | Decomposes at 80°C |

| Preferred Solvents | DCM, THF | Ether, DCM | Ether, Hexane |

The methylthio group in 2-(methylthio)phenyl chloroformate reduces its reactivity compared to phenyl chloroformate but enhances stability, making it suitable for prolonged reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume